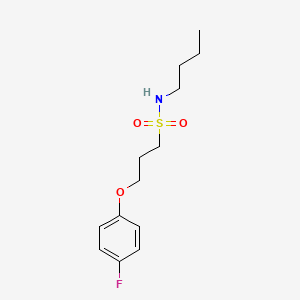![molecular formula C20H25N3O3 B6498994 N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide CAS No. 953209-74-0](/img/structure/B6498994.png)
N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide” is a complex organic compound. It contains a cyclopentyl group, a methoxyphenyl group, a dihydropyridazinone group, and a butanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dihydropyridazinone ring would likely contribute to the rigidity of the molecule, while the methoxyphenyl and butanamide groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The dihydropyridazinone ring might be susceptible to reactions involving the carbonyl group, and the methoxyphenyl and butanamide groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the methoxyphenyl and butanamide groups could influence its solubility and polarity .Applications De Recherche Scientifique
Crystal Structure and Molecular Properties
The crystal structure of N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide reveals its molecular arrangement. The compound is monoclinic, with the following parameters:
The molecular structure includes a methoxy-substituted benzene ring and a cyclopentyl ring. The dihedral angle between the benzamide group and the methoxy-substituted benzene is 22.9°. The cyclopentyl ring adopts a conformation between envelope and half-chair .
Suzuki–Miyaura Coupling
N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide can serve as an organoboron reagent in Suzuki–Miyaura coupling reactions. This versatile coupling method allows the formation of carbon–carbon bonds under mild conditions. The compound’s stability, functional group tolerance, and compatibility with palladium complexes contribute to its broad application in organic synthesis .
Antioxidant Activity
Interestingly, derivatives of this compound exhibit antioxidant properties. Specifically, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide demonstrate antioxidant activity approximately 1.4 times higher than that of ascorbic acid. These findings highlight potential therapeutic applications in oxidative stress-related conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-26-17-10-8-15(9-11-17)18-12-13-20(25)23(22-18)14-4-7-19(24)21-16-5-2-3-6-16/h8-13,16H,2-7,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOESFHMFANWAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate](/img/structure/B6498914.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide](/img/structure/B6498921.png)
![5-chloro-3-hydroxy-1-[2-(4-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6498939.png)

![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide](/img/structure/B6498954.png)

![N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide](/img/structure/B6498961.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide](/img/structure/B6498965.png)
![4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]butanamide](/img/structure/B6498980.png)
![4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamide](/img/structure/B6498981.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(pyridin-3-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6498999.png)
![(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6499013.png)
![N-cycloheptyl-4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6499021.png)
![4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6499028.png)